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Compound of Interest

Compound Name: 4-Bromo-1-indanone

Cat. No.: B057769

CAS Number: 15115-60-3 Molecular Formula: CeH7BrO

This technical guide provides an in-depth overview of 4-Bromo-1-indanone, a key
intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and
professionals in drug development, this document details the compound's properties,
synthesis, and significant applications, with a focus on its role in the development of novel
therapeutics.

Core Compound Specifications

4-Bromo-1-indanone is a brominated derivative of indanone, recognized for its utility as a
versatile building block in medicinal chemistry and material science.[1] Its chemical structure
facilitates the introduction of various functional groups, making it a valuable precursor for
complex molecules.
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Property Value Reference
CAS Number 15115-60-3 [2]
Molecular Formula CoH7BrO [2]
Molecular Weight 211.06 g/mol [2]

White to off-white crystalline

Appearance powder or light yellow/orange- [11121[3]
brown solid

Melting Point 95-99 °C [1][2][3]

Boiling Point 125 °C at 1.5 mmHg [1112]

Purity > 97-99% (HPLC) [1][3]

B Soluble in organic solvents
Solubility _ [4]
such as dichloromethane.

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-1-indanone is most commonly achieved through the intramolecular
Friedel-Crafts cyclization of a substituted 3-phenylpropanoic acid derivative. Below are detailed
experimental protocols for its preparation.

Protocol 1: Synthesis from 3-(2-Bromophenyl)propanoic
acid using Thionyl Chloride and Aluminum Chloride

This two-step process involves the formation of an acid chloride followed by a Friedel-Crafts
cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride
» Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.
e Add thionyl chloride (2.5 equivalents) to the solution.

o Reflux the mixture for 24 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure to obtain the
crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in
dichloromethane.

Dissolve the crude acid chloride from Step 1 in methylene chloride.

Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining
the temperature below 27 °C.

Stir the reaction mixture at room temperature for three hours.
Quench the reaction by pouring it into a container of ice.
Extract the aqueous mixture with dichloromethane (3x).

Combine the organic layers and wash sequentially with saturated brine and saturated
sodium bicarbonate solutions.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Dry the resulting solid in a vacuum oven at 30 °C to yield 4-Bromo-1-indanone as an off-
white solid.[4]

Protocol 2: One-Pot Synthesis using
Trifluoromethanesulfonic Acid

This method provides a direct cyclization of the carboxylic acid.

Place a solution of 3-(2-bromophenyl)propionic acid (1 equivalent) in anhydrous
dichloromethane in a pressure tube.

Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equivalents)
dropwise.
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 Allow the reaction mixture to warm to room temperature and then seal the pressure tube.

o Heat the sealed tube in an oil bath at 80 °C.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas
Chromatography-Mass Spectrometry (GC/MS).

e Upon completion, pour the reaction mixture into ice water and extract three times with
dichloromethane.

o Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by flash column chromatography to isolate 4-Bromo-1-indanone.[4]

Applications in Drug Discovery and Development

4-Bromo-1-indanone serves as a critical starting material for the synthesis of a variety of
biologically active molecules, particularly in the fields of oncology and immunology.

Immunomodulatory Agents

4-Bromo-1-indanone is a precursor in the synthesis of immunomodulators.[5] A notable
example is its use in the development of selective agonists for the Sphingosine-1-Phosphate
Receptor 1 (S1P1).[5] S1P1 agonists are of significant interest for the treatment of autoimmune
diseases like multiple sclerosis.

One such S1P1 agonist synthesized from a 4-Bromo-1-indanone scaffold is CYM-5442.[5]
This compound has been shown to be a full agonist for S1P1-dependent pathways, inducing
and maintaining lymphopenia, a key therapeutic effect for autoimmune conditions.[6]

The S1P1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (like
S1P or an agonist like CYM-5442), initiates a signaling cascade.[7][8] This signaling is crucial
for lymphocyte trafficking from lymphoid organs to the peripheral circulation.[8] Agonists of
S1P1 can lead to the internalization and degradation of the receptor, effectively trapping
lymphocytes in the lymph nodes and preventing them from migrating to sites of inflammation.
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Anti-Cancer Agents

Derivatives of indanone have demonstrated significant potential as anti-cancer agents.[9]
These compounds have shown efficacy against various cancer cell lines, including those of the
colon and breast.[10][11] The mechanism of action for these derivatives can be multifaceted,
often involving the disruption of key cellular processes required for cancer cell proliferation and
survival.

One studied mechanism is the inhibition of tubulin polymerization.[10][11] Tubulin is a critical
component of microtubules, which are essential for cell division (mitosis). By interfering with
tubulin polymerization, indanone derivatives can arrest the cell cycle in the G2/M phase,
leading to apoptosis (programmed cell death) of the cancer cells.[10][12]

Additionally, some indanone-based compounds have been shown to modulate signaling
pathways such as NF-kB and MAPK, which are often dysregulated in cancer.[9] For example,
the indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate
NF-kB p65 and Bcl-2 expression, contributing to its apoptotic effects in colorectal cancer cells.
[13]
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A typical workflow for assessing the anti-cancer potential of a novel indanone derivative
involves several key stages, from initial synthesis to in-depth mechanistic studies.
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Workflow for Anti-Cancer Drug Discovery
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Conclusion

4-Bromo-1-indanone is a compound of significant interest to the scientific and pharmaceutical
research communities. Its versatile chemical nature allows for its use as a foundational scaffold
in the synthesis of a wide array of bioactive molecules. The detailed protocols and mechanistic
insights provided in this guide are intended to support and facilitate further research into the
development of novel therapeutics derived from this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [4-Bromo-1-indanone: A Technical Guide for Advanced
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057769#4-bromo-1-indanone-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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